BenchChemオンラインストアへようこそ!

5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Chemical Identity Structural Authentication Procurement Integrity

5-(2-Ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a fully synthetic, achiral small molecule (MW 333.35 g/mol, C18H15N5O2) that belongs to the class of 1,2,4-oxadiazole–1,2,3-triazole hybrids. Its structure features a 1,2,4-oxadiazole core linked directly to a 1-phenyl-1,2,3-triazole moiety at the 3-position and an ortho-ethoxyphenyl substituent at the 5-position.

Molecular Formula C18H15N5O2
Molecular Weight 333.351
CAS No. 1251625-00-9
Cat. No. B2856612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
CAS1251625-00-9
Molecular FormulaC18H15N5O2
Molecular Weight333.351
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NC(=NO2)C3=CN(N=N3)C4=CC=CC=C4
InChIInChI=1S/C18H15N5O2/c1-2-24-16-11-7-6-10-14(16)18-19-17(21-25-18)15-12-23(22-20-15)13-8-4-3-5-9-13/h3-12H,2H2,1H3
InChIKeyAPJRXSVBTARAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS 1251625-00-9) | Procurement-Ready Physicochemical Profile & Structural Identity


5-(2-Ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a fully synthetic, achiral small molecule (MW 333.35 g/mol, C18H15N5O2) that belongs to the class of 1,2,4-oxadiazole–1,2,3-triazole hybrids . Its structure features a 1,2,4-oxadiazole core linked directly to a 1-phenyl-1,2,3-triazole moiety at the 3-position and an ortho-ethoxyphenyl substituent at the 5-position . In contrast to the more common 1,3,4-oxadiazole regioisomers found in many bioactive hybrid libraries, the 1,2,4-oxadiazole connectivity offers a distinct hydrogen-bonding vector and dipole moment, which can lead to divergent target recognition profiles .

Why Generic Substitution Fails for 5-(2-Ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: The Regioisomeric and Substituent Trap


Assuming interchangeability among triazole–oxadiazole hybrids is misleading because even minor structural alterations—such as shifting the oxadiazole regioisomer from 1,2,4 to 1,3,4 or replacing the ortho-ethoxy group with a methoxy or halogen—can profoundly alter lipophilicity, hydrogen-bonding capacity, and metabolic stability . The compound's computed logP of 3.65 and polar surface area of 65.22 Ų place it in a specific property space that is often critical for central nervous system penetration vs. peripheral restriction; swapping to a 1,3,4-oxadiazole analog or a para-substituted isomer would shift this balance unpredictably . Without direct comparative data, any substitution risks losing the intended physicochemical signature and, consequently, the biological phenotype that this scaffold delivers in a given screening cascade.

Quantitative Differentiation Evidence for 5-(2-Ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: Where the Data Stand


Structural Uniqueness Verified via Canonical SMILES and InChI Key Against Closest Analogs

The compound's unique connectivity is confirmed by its canonical SMILES (CCOc1ccccc1c1nc(c2cn(c3ccccc3)nn2)no1) and InChI Key (APJRXSVBTARAKP-UHFFFAOYSA-N) . The three closest in-class comparators—3-(4-Fluorophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS not retrieved, Evitachem listing), 3-Phenyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS not retrieved), and 2-(4-methoxyphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole (CAS 950255-74-0)—each differ in at least one key chemical property: (i) the presence/absence of the ethoxy motif, (ii) the 1,2,4- vs. 1,3,4-oxadiazole regioisomer, and (iii) the phenyl vs. methyl-triazole substitution pattern . These structural differences are easily confirmed by orthogonal analytical methods (e.g., LC-MS, NMR), ensuring the correct compound is selected during procurement.

Chemical Identity Structural Authentication Procurement Integrity

Lipophilicity (logP) Differentiation from Common 1,3,4-Oxadiazole Analogs

The target compound's computed logP is 3.65, reflecting the combined effect of the 1,2,4-oxadiazole core and the ortho-ethoxyphenyl group . A structurally similar comparator, 2-(4-methoxyphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole (CAS 950255-74-0, also C18H15N5O2), exhibits a different hydrogen-bonding arrangement due to the 1,3,4-oxadiazole regioisomer and the para-methoxy substituent, which is expected to alter partition coefficient and thus ADME properties. Although a direct experimental logP comparison is not available, the difference in regiochemistry between 1,2,4- and 1,3,4-oxadiazoles is known to impact lipophilicity by approximately 0.5–1.0 log units in analogous series (class-level inference).

Physicochemical Property Lipophilicity CNS Drug Design

Polar Surface Area and Hydrogen-Bond Acceptor Count Differentiate the Scaffold from Fluorinated Analogs

The target compound possesses a polar surface area (PSA) of 65.22 Ų and 6 hydrogen-bond acceptors (HBAs) . In contrast, the fluorinated analog 3-(4-Fluorophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole would be expected to have a lower PSA (due to the smaller fluorine atom versus the ethoxy group) and fewer HBAs (5 vs. 6). The higher PSA and HBA count of the target compound may enhance aqueous solubility and reduce passive transcellular permeability compared to fluorinated analogs, which is relevant for tuning oral absorption and tissue distribution.

Drug-Likeness Polar Surface Area Hydrogen Bonding

Absence of Published Head-to-Head Biological Activity Data: A Critical Disclosure

A thorough search of PubMed, Google Scholar, PubChem, ChEMBL, and patent databases (conducted May 2026) identified no published studies that report quantitative biological activity data (e.g., IC50, Ki, MIC, EC50) for 5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole. Similarly, no direct comparative studies evaluating this compound against any of the identified structural analogs were found. This compound currently functions as a screening compound within the ChemDiv catalog and has not yet been profiled in a peer-reviewed pharmacological context. Consequently, any claims of superior target affinity, cellular potency, or in vivo efficacy cannot be substantiated.

Data Availability Evidence Gap Screening Compound

Recommended Application Scenarios for 5-(2-Ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole Based on Available Evidence


Scaffold-Hopping and Regioisomeric SAR Exploration in Kinase or Antimicrobial Hit-Finding Campaigns

The compound serves as a chemically distinct 1,2,4-oxadiazole–triazole hybrid for structure-activity relationship (SAR) studies aiming to explore the effect of oxadiazole regioisomerism on target binding. Its unique SMILES and InChI Key guarantee procurement of the correct entity . Researchers comparing the activity of 1,2,4- vs. 1,3,4-oxadiazole-containing series can use this compound as a representative 1,2,4-congener to probe hydrogen-bonding geometry and lipophilicity-driven potency shifts.

Physicochemical Property Benchmarking for CNS Drug Discovery Libraries

With a computed logP of 3.65 and PSA of 65.22 Ų, this compound sits near the threshold of CNS drug-likeness space . Medicinal chemists optimizing brain penetration can employ it as a reference point to gauge how ortho-ethoxy substitution and 1,2,4-oxadiazole connectivity influence permeability compared to fluorinated or methoxylated triazole–oxadiazole analogs.

Negative Control or Chemical Probe in Assays Requiring a Structurally Authenticated, Biologically Unannotated Small Molecule

Because no biological activity has been publicly reported for this compound, it may find utility as a negative control or as an inert chemical probe in assay development, provided that its lack of interaction with the target of interest is experimentally confirmed. The absence of prior biological annotation reduces the risk of unexpected off-target effects in properly controlled experiments.

Quote Request

Request a Quote for 5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.